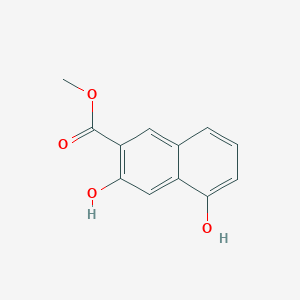

Methyl 3,5-dihydroxy-2-naphthoate

説明

Systematic IUPAC Nomenclature and CAS Registry Number

Methyl 3,5-dihydroxy-2-naphthoate is systematically named according to IUPAC guidelines as methyl 3,5-dihydroxynaphthalene-2-carboxylate . This nomenclature specifies the ester derivative of 3,5-dihydroxy-2-naphthoic acid, where the carboxylic acid group at position 2 of the naphthalene ring is substituted with a methyl ester. The compound’s CAS Registry Number is 185989-39-3 , a unique identifier for chemical substances in the CAS registry.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₀O₄ , derived from a naphthalene backbone (C₁₀H₈) with two hydroxyl (-OH) groups at positions 3 and 5, a carboxylate ester (-COOCH₃) at position 2, and an additional methyl group from the ester moiety. The molecular weight is 218.21 g/mol , calculated as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 10 | 1.008 | 10.08 |

| O | 4 | 16.00 | 64.00 |

| Total | 218.20 |

This matches experimental values reported in spectroscopic and chromatographic analyses.

SMILES Notation and InChI Code Interpretation

The SMILES notation for this compound is O=C(C1=C(O)C=C2C(O)=CC=CC2=C1)OC . This string encodes:

- A naphthalene ring system (two fused benzene rings).

- A carboxylate ester group (-COOCH₃) at position 2.

- Hydroxyl groups (-OH) at positions 3 and 5.

The InChI code (1S/C₁₂H₁₀O₄/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3) and InChI key (ARAZFUMSUAUJRS-UHFFFAOYSA-N) provide a standardized representation of the compound’s structure, including:

- Layer 1 : Molecular formula (C₁₂H₁₀O₄).

- Layer 2 : Connectivity (positions of substituents on the naphthalene core).

- Layer 3 : Hydrogen atoms and stereochemical details (not applicable here due to lack of chiral centers).

X-ray Crystallographic Data (If Available)

As of current literature, no X-ray crystallographic data for this compound has been published. However, related compounds, such as transition metal complexes of 3,5-dihydroxy-2-naphthoic acid (the parent acid), have been characterized using X-ray diffraction (XRD). For example, zinc and manganese complexes of 3,5-dihydroxy-2-naphthoic acid exhibit distinct crystallographic patterns, with hexagonal and rod-like structures, respectively. These studies highlight the ligand’s ability to coordinate metals through its hydroxyl and carboxylate groups, but analogous data for the methyl ester derivative remain unreported.

特性

IUPAC Name |

methyl 3,5-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZFUMSUAUJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471737 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185989-39-3 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Esterification of 3,5-Dihydroxy-2-Naphthoic Acid

The most straightforward and commonly employed method for preparing methyl 3,5-dihydroxy-2-naphthoate involves the esterification of the corresponding 3,5-dihydroxy-2-naphthoic acid with methanol under acidic conditions.

- Procedure :

The acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst. The mixture is refluxed overnight with stirring to promote ester formation. After completion, the reaction mixture is cooled, washed with brine to remove residual acid, and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure to yield the methyl ester as a yellow powder. - Yield and Purity :

This method typically achieves yields around 80-91%, with melting points closely matching literature values (approximately 71.8–81 °C depending on the exact compound and purity) indicating high purity of the product.

Enzymatic Hydroxylation and Methylation Approaches

Biocatalytic methods provide regioselective hydroxylation and methylation, which are valuable for producing this compound derivatives with defined substitution patterns.

- Enzymatic Hydroxylation :

Cytochrome P-450 hydroxylases (e.g., NcsB3) catalyze hydroxylation at specific positions on the naphthoic acid ring, enabling selective formation of dihydroxy derivatives. - O-Methylation :

Subsequent methylation of hydroxyl groups is catalyzed by O-methyltransferases such as NcsB1, using S-adenosyl-l-methionine as the methyl donor. This enzymatic step can be conducted in buffered aqueous solutions at mild temperatures (e.g., 25 °C for ~22 hours), allowing for high regioselectivity and mild reaction conditions. - Reaction Conditions :

Typical enzymatic reactions include 300 μM enzyme, 2 mM AdoMet, and 10 mM substrate in sodium phosphate buffer at pH 6.0, with occasional shaking and termination by acidification. - Advantages :

This method avoids harsh chemical reagents and provides regioselective modification, which is difficult to achieve by purely chemical means.

Protection and Functional Group Manipulation Strategies

To facilitate selective reactions on this compound or related compounds, protection of hydroxyl groups is often employed:

- Methoxymethyl (MOM) Protection :

Hydroxyl groups can be protected by reaction with chloromethyl methyl ether in the presence of sodium hydride in dry dimethylformamide (DMF) at low temperatures (0 °C), followed by stirring at room temperature for several hours. This protects the hydroxyl groups as methoxymethyl ethers, allowing selective further functionalization. - Workup :

The reaction is quenched with water, and the product is extracted with diethyl ether, followed by purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3,5-Dihydroxy-2-naphthoic acid, MeOH, H2SO4, reflux overnight | 80-91 | Simple, high yield, scalable | Requires acid workup and purification |

| Enzymatic Hydroxylation & Methylation | Cytochrome P-450, O-methyltransferase, AdoMet, pH 6 buffer, 25 °C | Variable | Regioselective, mild conditions | Longer reaction time, enzyme cost |

| Hydroxyl Protection (MOM) | NaH, chloromethyl methyl ether, DMF, 0 °C to RT | N/A | Enables selective functionalization | Requires inert atmosphere and dry solvents |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, water or corn oil | N/A | Facilitates experimental use | Requires stepwise solvent addition |

Research Findings and Practical Considerations

- The direct esterification method is well-documented and reproducible with high yields, making it the preferred route for bulk synthesis.

- Enzymatic methods offer regioselectivity that is valuable for producing derivatives or intermediates but are less common for bulk preparation due to enzyme availability and cost.

- Protection strategies are essential when further chemical modifications are planned, especially for complex synthetic sequences.

- Proper solvent selection and preparation of clear stock solutions are critical for biological assays and in vivo studies involving this compound.

化学反応の分析

Types of Reactions: Methyl 3,5-dihydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 3,5-dihydroxy-2-naphthylmethanol.

Substitution: Formation of various substituted naphthoates.

科学的研究の応用

Chemistry

MDHN serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for developing new chemical compounds .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl groups oxidized to form quinones | Potassium permanganate, chromium trioxide |

| Reduction | Ester group reduced to alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Hydroxyl groups participate in nucleophilic substitution | Alkyl halides, acyl chlorides |

Biology

In biological research, MDHN is studied for its potential antimicrobial and antioxidant properties. It plays a crucial role in the synthesis of menaquinone (vitamin K2), interacting with enzymes essential for this process . This interaction is vital for cellular metabolism and energy production.

Case Study: Menaquinone Synthesis

- MDHN is involved in synthesizing menaquinone-7 (MK-7), which has significant health benefits including blood coagulation regulation and bone health support .

Medicine

MDHN is being investigated for its therapeutic effects in treating inflammatory diseases and cancer. Its biochemical properties enable it to influence various cellular processes, including cell signaling pathways and gene expression .

Research Insight: Anticancer Properties

- Studies have shown that MDHN can inhibit the growth of cancer cells through mechanisms that involve modulation of metabolic pathways .

Industrial Applications

In industry, MDHN is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups that allow for easy modification and incorporation into larger chemical frameworks .

Biochemical Pathways

MDHN affects several biochemical pathways:

- Cell Wall Synthesis : It interferes with the synthesis processes critical for bacterial survival.

- Energy Generation : Plays a role in mitochondrial respiration.

- Nucleic Acid Synthesis : Influences cellular replication processes.

作用機序

The mechanism of action of Methyl 3,5-dihydroxy-2-naphthoate involves its interaction with various molecular targets. It can inhibit specific enzymes or pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

- Methyl 3-hydroxy-2-naphthoate

- 3,5-Dihydroxy-2-naphthoic acid

- Methyl 2-naphthoate

Comparison: Methyl 3,5-dihydroxy-2-naphthoate is unique due to the presence of two hydroxyl groups and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

Methyl 3,5-dihydroxy-2-naphthoate is a naphthoate derivative that exhibits significant biological activities, particularly in the fields of microbiology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications.

This compound has been identified as an inhibitor of several key enzymes involved in bacterial metabolism and survival. Notably, it targets:

- Mtb Biotin Synthase : This enzyme is crucial for the survival of Mycobacterium tuberculosis (Mtb), making the compound a potential candidate for treating drug-resistant tuberculosis.

- ATP Synthase : Inhibition of this enzyme disrupts ATP production, leading to energy depletion in bacterial cells.

- 1,4-Dihydroxy-2-naphthoate Prenyltransferase : This enzyme is involved in the biosynthesis of essential bacterial components.

The compound also affects various biochemical pathways such as cell wall synthesis, protein production, and nucleic acid synthesis.

This compound plays a pivotal role in the synthesis of menaquinone (vitamin K2). It interacts with several enzymes:

- 1-Deoxyxylulose-5-phosphate Synthase

- Isopentenyl-diphosphate Delta-isomerase

- 1-Deoxyxylulose-5-phosphate Reductase

These interactions are essential for the efficient synthesis of menaquinone-7 (MK-7), a potent form of vitamin K2. Furthermore, it has been shown to inhibit alpha-glucosidase activity, which reduces carbohydrate digestion and alters energetic metabolism in cells such as Caco-2.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- High Gastrointestinal Absorption : The compound exhibits significant absorption when administered orally.

- Blood-Brain Barrier Permeability : It can cross the blood-brain barrier, suggesting potential central nervous system effects.

Safety Profile

Safety data indicate that this compound poses several hazards (H302-H315-H319-H335), necessitating careful handling and storage under controlled conditions (2-8°C) to maintain stability.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Pathways : Alters gene expression and metabolic processes.

- Energetic Metabolism : Reduces mitochondrial respiration and alpha-glucosidase activity in Caco-2 cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Antimicrobial Activity : this compound has shown efficacy against M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values indicating strong antimicrobial properties .

- Vitamin K Synthesis Enhancement : In animal models, low doses have been linked to enhanced vitamin K2 synthesis and improved blood clotting mechanisms.

- Metabolic Pathway Involvement : The compound is involved in the shikimate pathway and menaquinone biosynthesis pathway, highlighting its importance in both microbial physiology and potential therapeutic applications.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 3,5-dihydroxy-2-naphthoate with high purity for in vitro studies?

- Methodological Answer : Synthesis typically involves esterification of 3,5-dihydroxy-2-naphthoic acid using methanol under acidic catalysis (e.g., sulfuric acid). Purification is achieved via recrystallization in methanol-water (7:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Purity validation requires HPLC (C18 column, 220 nm UV detection) with ≥98% purity thresholds for biological assays .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and 25°C (ambient) under inert atmosphere. Assess degradation via:

- HPLC-UV : Monitor peak area reduction over 30 days.

- Mass Spectrometry : Identify degradation products (e.g., demethylation or oxidation derivatives).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~270°C based on structural analogs) .

Q. What in vitro toxicity screening protocols are applicable for this compound?

- Methodological Answer : Use tiered testing:

- Tier 1 : Cytotoxicity assays (MTT or resazurin) in HepG2 or HEK293 cells (IC50 determination).

- Tier 2 : Genotoxicity via Ames test (TA98/TA100 strains ± metabolic activation) and Comet assay.

- Tier 3 : Metabolic stability in liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for naphthoate derivatives?

- Methodological Answer : Apply systematic risk-of-bias assessment (Table C-7 criteria):

- Confounding Factors : Evaluate dosing regimens (e.g., acute vs. chronic exposure in rodent models).

- Analytical Sensitivity : Cross-validate findings using multiple detection methods (e.g., GC-MS vs. HPLC-MS/MS for metabolite quantification).

- Data Integration : Use ATSDR’s evidence-rating framework (Step 5–8) to weight high-confidence studies (e.g., randomized dosing, blinded histopathology) over exploratory analyses .

Q. What advanced techniques are recommended for studying environmental partitioning and degradation pathways?

- Methodological Answer :

- Environmental Fate : Use OECD 307 guidelines for soil degradation studies. Measure half-life (t½) via LC-MS/MS in aerobic/anaerobic microcosms.

- Aquatic Systems : Perform photolysis experiments (UVB light, 300–320 nm) with H2O2 as a radical initiator. Quantify hydroxylated derivatives using high-resolution Orbitrap MS .

- Bioaccumulation : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict log Kow and BCF values, validated via zebrafish embryo assays .

Q. How to design a metabolomics study to identify downstream biomarkers of this compound exposure?

- Methodological Answer :

- Sample Preparation : Extract metabolites from plasma/urine using acetonitrile:methanol (1:1) with isotopically labeled internal standards (e.g., HNE-MA-d3, 8-PGF2α-d4) .

- Analytical Platform : Untargeted metabolomics via UPLC-QTOF-MS (ESI± mode; 50–1200 m/z).

- Data Analysis : Use XCMS Online for feature alignment and MetaboAnalyst 5.0 for pathway enrichment (focus on aryl hydrocarbon receptor (AhR) and oxidative stress pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。